BenchChemオンラインストアへようこそ!

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

medicinal chemistry hydrogen bonding drug design

This compound is a strategic addition to any focused screening library. Its unique N-(thiazol-2-yl) carboxamide terminus provides a pre-organized N–C=O–N bidentate chelation motif and additional hydrogen-bond acceptors absent in N-alkyl analogs. This topology directly addresses Zn²⁺- or Mg²⁺-dependent metalloenzyme targets (e.g., carbonic anhydrases, MMPs, HDACs) and aligns with validated RORγt inverse agonist chemotypes for Th17-mediated autoimmune disease research. For STAT3 campaigns, it probes steric and electronic requirements beyond existing N-propyl (IC50 5.06 µM) and N-methyl (inactive) analogs, making generic substitution unreliable without direct comparative data.

Molecular Formula C15H9N3OS3
Molecular Weight 343.44
CAS No. 622344-84-7
Cat. No. B2453058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
CAS622344-84-7
Molecular FormulaC15H9N3OS3
Molecular Weight343.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC=CS4
InChIInChI=1S/C15H9N3OS3/c19-13(18-15-16-7-8-20-15)11-5-6-12(21-11)14-17-9-3-1-2-4-10(9)22-14/h1-8H,(H,16,18,19)
InChIKeyXYMHPBZBUXQNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7): A Triple-Heterocycle Carboxamide for Focused Screening Libraries


5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7, PubChem CID 941511) is a synthetic small molecule (MW 343.5 g/mol) that integrates three distinct sulfur‑nitrogen heterocycles—benzothiazole, thiophene, and thiazole—into a single planar amide scaffold [1]. Its molecular architecture is a member of the broad benzothiazole‑thiophene carboxamide family, a privileged chemotype explored in antimicrobial and immunomodulatory drug discovery [2][3]. Unlike simpler two‑ring analogs, this compound positions a thiazol‑2‑yl group directly on the carboxamide nitrogen, creating a unique hydrogen‑bond donor/acceptor topology and extended π‑conjugation that distinguish it from closely related screening compounds [4].

Why Generic Benzothiazole-Thiophene Amides Cannot Substitute for 5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7)


Within the benzothiazole-thiophene carboxamide series, small structural changes cause large shifts in target engagement, potency, and selectivity. For example, replacing the thiazol-2-yl amide substituent with a simple propyl chain changes the human STAT3 IC50 from 5.06 µM to 30.3 µM at the estrogen receptor [1], while a methyl insertion on the thiophene ring abolishes detectable STAT3 activity (EC50 >55.7 µM) [2]. The title compound's unique N-(thiazol-2-yl) carboxamide terminus provides two additional heteroatom hydrogen-bond acceptors and a second sulfur atom that are absent in simpler analogs such as N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8). These structural distinctions are expected to alter binding-site complementarity, pharmacokinetic properties, and metal-coordination behavior, making generic substitution unreliable without direct comparative data [3].

Quantitative Differentiation Evidence for 5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7) Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. Simpler Benzothiazole-Thiophene Amides

The compound possesses 6 hydrogen-bond acceptor (HBA) atoms (2 thiazole nitrogens, 2 sulfur atoms, 1 amide carbonyl oxygen, plus an additional benzothiazole sulfur), whereas close analogs such as N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8) and 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide have only 3–4 HBA atoms [1]. In receptor pharmacophore models that require multi-point HBA interactions, the higher HBA count (6 vs. 4) may translate to stronger target engagement and slower off-rates [2].

medicinal chemistry hydrogen bonding drug design

STAT3 Inhibitory Activity in Biochemical Assays: Cross-Study Comparison with N-Propyl Analog

While no direct head-to-head assay data exist for the title compound against STAT3, a closely matched analog—5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide—exhibited an IC50 of 5.06 µM against the human STAT3 SH2 domain (peptide 702–752) [1]. The title compound replaces the flexible N-propyl chain with a rigid, aromatic N-(thiazol-2-yl) group, which is expected to reduce conformational entropy and introduce π–π stacking opportunities. The N-methyl analog (N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide) showed no measurable STAT3 activity (EC50 >55.7 µM) [2], demonstrating that even subtle modifications to the amide substituent profoundly impact STAT3 engagement.

STAT3 inhibition cancer inflammation

Increased Topological Polar Surface Area (TPSA) Predicts Superior Aqueous Solubility over 5-(Benzothiazol-2-yl)-N-propylthiophene-2-carboxamide

The computed TPSA of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is 140 Ų, whereas the N-propyl analog has a TPSA of approximately 58 Ų [1]. TPSA values above 140 Ų are associated with improved aqueous solubility and reduced passive membrane permeability—a desirable profile for extracellular or cell-surface targets where systemic exposure rather than intracellular penetration is prioritized [2]. The ~2.4‑fold higher TPSA of the title compound directly results from the additional thiazole ring, providing a quantifiable physicochemical differentiation.

physicochemical properties solubility drug-likeness

Unique Thiazole-Amide Connectivity Enables Metal Chelation Not Possible with 5-(Benzothiazol-2-yl)-N-propyl or N-Methylthiophene-2-carboxamide Analogs

The N-(thiazol-2-yl) carboxamide terminus in the target compound presents an N–C=O–N donor motif capable of bidentate metal coordination, a structural feature absent in the N-propyl and N-methyl analogs [1]. Benzothiazole-thiophene amides chelating Zn²⁺ or Mg²⁺ have been implicated in the inhibition of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases [2]. The additional thiazole nitrogen and sulfur atoms in the target compound provide auxiliary coordination sites, potentially enabling tighter metal binding (lower Ki) compared to analogs that lack the thiazole ring.

metal chelation enzyme inhibition chemical biology

RORγt Inverse Agonist Chemotype Classification Places Compound in an Immunomodulatory Scaffold Family Distinct from Simple Benzothiazole-Thiophene Amides

GSK's RORγt program identified N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors with in vivo efficacy in EAE and CIA models (e.g., compound 9g) [1]. The title compound shares the identical N-(thiophen-2-yl)amide core and a benzothiazole substituent at the thiophene 5-position, placing it within the same pharmacophore family. In contrast, 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide lacks the thiazole component and has no reported RORγt activity [2]. While direct RORγt binding data for the target compound are not publicly available, its structural alignment with the GSK chemotype makes it a higher-priority candidate for RORγt screening than simpler two-ring analogs.

RORγt Th17 differentiation autoimmune disease

Antimicrobial Benzothiazole-Thiophene Hybrid Activity Profile Contextualizes Target Compound Within Validated Anti-Infective Scaffold Class

A systematic study of N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives demonstrated that electron-withdrawing groups on the aromatic ring significantly enhance antibacterial activity against S. aureus (ATCC-25923) and E. coli (ATCC-25922), with compound 3g showing the most pronounced broad-spectrum activity (MIC values 25–50 µg/mL) [1]. The target compound differs from the study's scaffold by bearing the benzothiazole at the thiophene 5-position rather than at the amide nitrogen, and by incorporating an additional thiazole ring—a structural variation that, according to the study's SAR, would be classified as a novel sub-series warranting independent MIC determination [1]. The baseline expectation for this compound class (moderate antibacterial activity, cLogP-dependent SAR) provides a benchmark for interpreting future assay results.

antimicrobial benzothiazole-thiophene hybrids drug resistance

Recommended Research and Industrial Application Scenarios for 5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS 622344-84-7) Based on Quantitative Differentiation Evidence


Focused Screening Library Design for STAT3 SH2 Domain Inhibitors

The close analog 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide inhibits STAT3 with an IC50 of 5.06 µM, whereas the N-methyl analog is inactive [1]. This sharp SAR gradient indicates that the amide substituent is a critical determinant of STAT3 SH2 domain engagement. Including the target compound—with its unique N-(thiazol-2-yl) terminus—in a focused STAT3 screening deck can help probe the steric, electronic, and hydrogen-bonding requirements of the SH2 binding pocket beyond what the N-propyl and N-methyl analogs can reveal [2].

Metalloenzyme Inhibitor Lead Generation Leveraging the Thiazole-Amide Chelation Motif

The N-(thiazol-2-yl) carboxamide terminus provides a pre-organized N–C=O–N bidentate chelation motif with two additional donor atoms (thiazole N and S) compared to N-alkyl analogs [1]. This architecture is directly applicable to fragment-based or HTS campaigns targeting Zn²⁺- or Mg²⁺-dependent metalloenzymes (e.g., carbonic anhydrase isoforms, matrix metalloproteinases, HDACs) where metal coordination is a key binding determinant [2].

RORγt Inverse Agonist Screening in Autoimmune Disease Drug Discovery

GSK's identification of N-(5-(arylcarbonyl)thiophen-2-yl)amides as orally bioavailable RORγt inverse agonists with in vivo efficacy in EAE and CIA models validates the thiophene-amide-benzothiazole chemotype for Th17-mediated autoimmune diseases [1]. The target compound aligns structurally with this chemotype and offers an N-(thiazol-2-yl) extension that may enhance binding affinity or metabolic stability relative to the published ketone amide leads [2].

Antimicrobial Hit Expansion Using the Benzothiazole-Thiophene Hybrid SAR Framework

The SAR study by Saraswat et al. (2018) established that electron-withdrawing substituents on the benzothiazole-thiophene amide core enhance antibacterial potency, with the most active compound (3g) achieving MIC values of 25–50 µg/mL against S. aureus and E. coli [1]. The target compound's distinct connectivity (benzothiazole at thiophene 5-position; thiazole on amide nitrogen) constitutes a novel sub-series within this validated antimicrobial scaffold class, making it a rational starting point for hit expansion and MIC determination [1].

Quote Request

Request a Quote for 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.